molecular formula C15H19N3OS B2939722 N-(6-Amino-4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 313233-12-4

N-(6-Amino-4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2939722
CAS No.: 313233-12-4
M. Wt: 289.4
InChI Key: GXLANAVNGBFEED-UHFFFAOYSA-N
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Description

N-(6-Amino-4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide (CAS 313233-12-4) is a chemical compound with the molecular formula C 15 H 19 N 3 OS and a molecular weight of 289.40 g/mol [ ]. It belongs to the benzothiazole class of heterocyclic compounds, which are structures of significant interest in medicinal and agrochemical research due to their diverse biological profiles [ ][ ][ ]. The compound features a cyclohexanecarboxamide group linked to a 6-amino-4-methyl-substituted benzothiazole core. While specific pharmacological data for this exact molecule is limited, structural analogs within the (benzo[d]thiazol-2-yl)cyclohexanecarboxamide family have been synthesized and evaluated for various biological activities in scientific studies. Related compounds have demonstrated cytotoxic properties against cancer cell lines [ ] and have been explored as potential anticonvulsant agents [ ]. Other benzothiazole derivatives have also shown promising insecticidal and acaricidal activities, suggesting potential applications in pesticidal research [ ]. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-amino-4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-9-7-11(16)8-12-13(9)17-15(20-12)18-14(19)10-5-3-2-4-6-10/h7-8,10H,2-6,16H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLANAVNGBFEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-Amino-4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3OSC_{15}H_{19}N_{3}OS, with a molecular weight of 289.4 g/mol. The compound consists of a benzothiazole moiety linked to a cyclohexanecarboxamide, which is believed to enhance its pharmacological properties due to the presence of both an amino group and a cyclohexane structure .

Structural Features

FeatureDescription
Molecular Formula C15H19N3OS
Molecular Weight 289.4 g/mol
Functional Groups Amino, Benzothiazole, Cyclohexane

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may interact with cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. Molecular docking studies have indicated favorable binding affinities with COX enzymes, supporting its potential as an anti-inflammatory agent .

Case Studies

  • In Vivo Evaluation : A study evaluated the compound's efficacy in xenograft models, demonstrating improved tumor uptake and reduced kidney-to-tumor ratios when conjugated with imaging agents. This suggests its potential utility in targeted cancer therapies .
  • Binding Affinity Studies : Interaction studies have shown that this compound binds effectively to α4β1 integrins, which are implicated in tumor progression and metastasis. These findings highlight the compound's relevance in cancer treatment strategies .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.
  • Receptor Modulation : It may modulate receptor activity related to cell signaling pathways in cancer progression.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) properties to optimize its therapeutic application.
  • Derivatives Development : Synthesizing analogs to enhance efficacy and reduce toxicity.

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Bioactivity: The 6-ethoxy group in 2c enhances cytotoxicity compared to unsubstituted or methylated analogs, likely due to increased lipophilicity and improved membrane permeability .

Impact of Cyclohexanecarboxamide :

  • The cyclohexane ring contributes to conformational rigidity and lipophilicity, which may influence pharmacokinetic properties such as absorption and tissue distribution. This is consistent with studies on related carboxamide derivatives .

Comparison with Thiourea-Cyclohexanecarboxamide Derivatives

Table 2: Thiourea vs. Benzothiazole Derivatives

Compound Class Example Structure Key Properties Biological Relevance
Thiourea-Cyclohexanecarboxamides (e.g., H2L1–H2L9) N-(Arylcarbamothioyl)cyclohexanecarboxamide Chelating agents for metal ions; moderate antimicrobial activity Used in metal separation and as antifungal agents
Benzothiazole-Cyclohexanecarboxamides (Target Compound) This compound Higher structural rigidity; potential kinase inhibition Anticancer applications inferred from benzothiazole pharmacophore

Key Observations :

  • Thiourea derivatives exhibit metal-chelating properties due to sulfur and nitrogen donor atoms, making them useful in analytical chemistry but less targeted in therapeutic applications .
  • Benzothiazole derivatives, including the target compound, show greater specificity for biological targets (e.g., kinases, DNA) due to aromatic π-stacking interactions and enhanced structural stability .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties Based on Structural Features

Property Target Compound N-(6-Ethoxy Analog) Thiourea Derivatives
LogP ~3.5 (estimated) ~4.2 ~2.8–3.5
Solubility Moderate (amino group enhances aqueous solubility) Low (ethoxy increases hydrophobicity) Variable (depends on aryl substituents)
Metabolic Stability Likely lower due to amino group oxidation Higher (ethoxy is metabolically stable) Susceptible to hydrolysis at thiourea moiety

Key Observations :

  • The 6-amino group in the target compound may improve solubility but could also make it prone to oxidative metabolism, limiting its half-life compared to ethoxy or methyl analogs .
  • Thiourea derivatives face stability challenges in biological systems, reducing their utility in drug development compared to benzothiazole carboxamides .

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